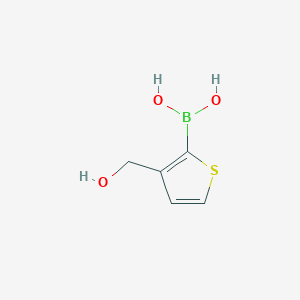
3-Aminophenylboronic acid hydrochloride
Overview
Description
3-Aminophenylboronic acid hydrochloride is an organic compound with the chemical formula C6H8BNO2·HCl. It is a boronic acid derivative commonly used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound appears as a white to light brown powder and is utilized as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .
Mechanism of Action
- This property makes it useful in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing it on a metal substrate via a self-assembled monolayer .
- In Suzuki-Miyaura coupling reactions , 3-Aminophenylboronic acid hydrochloride reacts with aryl or vinyl halides, forming C-C bonds. This cross-coupling reaction is widely used in organic synthesis .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Aminophenylboronic acid hydrochloride is known to interact with diol-compounds . Due to its ability to selectively bind with diol-compounds, it can be employed in developing sensors for detecting saccharides and glycosylated biomolecules by immobilizing on a metal substrate via a self-assembled monolayer .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It can also participate in other cross-coupling reactions, such as copper-catalyzed coupling reactions .
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of boronic acid ester starting material, which is subsequently converted to the cyclobutene precursor through a Heck coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophenylboronic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrophenylboronic acid with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 3-aminophenylboronic acid is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction and acidification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Aminophenylboronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Heck Coupling: The compound is used as a key reagent in the synthesis of boronic acid esters, which are subsequently converted to cyclobutene precursors.
Copper-Catalyzed Coupling: It can also participate in copper-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Heck coupling reactions.
Copper Catalysts: Used in copper-catalyzed coupling reactions.
Hydrochloric Acid: Used to form the hydrochloride salt from the free base.
Major Products:
Carbon-Carbon Bonded Compounds: Formed through Suzuki-Miyaura and Heck coupling reactions.
Cyclobutene Precursors: Synthesized from boronic acid esters.
Scientific Research Applications
3-Aminophenylboronic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Aminophenylboronic Acid Hydrochloride: Similar in structure but with the amino group in the para position.
2-Aminophenylboronic Acid Hydrochloride: Similar in structure but with the amino group in the ortho position.
Uniqueness: 3-Aminophenylboronic acid hydrochloride is unique due to its meta-substituted amino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can affect the electronic properties and steric hindrance, making it suitable for specific applications in organic synthesis .
Properties
IUPAC Name |
(3-aminophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,9-10H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMHZZHJIBUPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-23-1 | |
| Record name | 3-Aminophenylboronic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Aminophenylboronic acid hydrochloride in the presented research?
A1: The research [] focuses on creating a polymer surface that changes its wettability (how much a liquid spreads on it) depending on the presence of specific sugars (saccharides). This compound is not the primary focus of the study. Instead, it serves as a precursor for synthesizing a more complex molecule, 3-arylamido phenylboronic acid (PBA). This PBA molecule is a key component incorporated into the polymer, contributing to its sugar-sensing properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)





![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)




